N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
This compound belongs to a class of chemicals characterized by the presence of pyrazole, quinoline, and pyridinyl groups within its structure. Its synthesis and analysis contribute to the broader field of medicinal chemistry, aiming to explore potential therapeutic applications and understand its chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves multiple steps, including halogenation, amidation, and cyclization reactions. Techniques such as the Friedlander synthesis have been applied to construct quinoline cores, which are crucial for generating the desired structural motifs (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR and mass spectrometry, to elucidate the arrangement of atoms and the presence of specific functional groups. Studies on similar compounds highlight the importance of substituents on the quinoline nucleus and their impact on the molecule's overall properties (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
Chemical Reactions and Properties
Compounds within this family undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, which can be leveraged to introduce different substituents and modify the compound's chemical properties. For example, reactions involving arylhydrazinium chlorides have been explored for the synthesis of pyrazolo[3,4-b]quinoline derivatives, showcasing the versatility in modifying the core structure (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, & Glidewell, 2016).
Scientific Research Applications
Selective Inhibition of ATM Kinase
A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including potent and highly selective ATM inhibitors, are suitable for oral administration and have shown efficacy in disease-relevant models when combined with DNA double-strand break-inducing agents, highlighting their potential in therapeutic applications targeting ATM kinase pathways (Degorce et al., 2016).
Cytotoxic Activity Against Cancer Cell Lines
Carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds showed IC50 values less than 10 nM, indicating strong potential as anticancer agents (Deady et al., 2003).
Antiproliferative Activity on Human Cancer Cell Lines
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid was synthesized and assessed for antiproliferative activities against three human cancer cell lines. One compound exhibited promising cytotoxic activity and induced dramatic cell cycle arrest, suggesting its potential in cancer treatment strategies (Pirol et al., 2014).
Antibacterial and Antitumor Evaluation
Research involving novel heterocyclic compounds with pyrazole has highlighted their synthesis and characterization, including their antibacterial and antitumor potential. These studies provide insights into the design of new molecules with enhanced biological activities, potentially applicable to compounds similar to the queried chemical (Hamama et al., 2012).
Antimicrobial, Antimalarial, and Antitubercular Activities
Quinoline-pyrazole clubbed scaffolds have been explored for their antimicrobial, antimalarial, and antitubercular properties, demonstrating the potential of such chemical structures in the development of novel therapeutic agents targeting a range of infectious diseases (Pandya et al., 2020).
properties
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN5O/c1-14-19(24)4-3-17-18(11-20(28-21(14)17)15-5-8-25-9-6-15)22(30)26-7-2-10-29-13-16(23)12-27-29/h3-6,8-9,11-13H,2,7,10H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGKVBUOYJHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCCN3C=C(C=N3)Br)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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